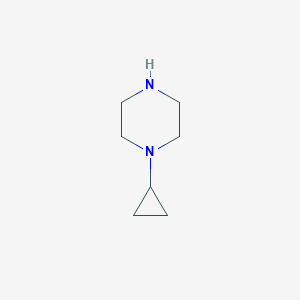
1-Cyclopropylpiperazine
Cat. No. B079534
Key on ui cas rn:
20327-23-5
M. Wt: 126.2 g/mol
InChI Key: HNZJIWIXRPBFAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07737149B2
Procedure details


1-Cyclopropylpiperazine dihydrochloride (1.493 g, 7.5 mmol) was dissolved in water (5.00 mL) and methanol (5.00 mL) and converted to its freebase by ion exchange chromatography, using an SCX column. The desired product was eluted from the column using 3.5M ammonia in methanol and pure fractions were evaporated to dryness to afford 1-cyclopropylpiperazine (0.796 g, 84%) as an oil.



Yield
84%
Identifiers


|
REACTION_CXSMILES
|
Cl.Cl.[CH:3]1([N:6]2[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]2)[CH2:5][CH2:4]1.CO>O>[CH:3]1([N:6]2[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]2)[CH2:5][CH2:4]1 |f:0.1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.493 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.Cl.C1(CC1)N1CCNCC1
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
The desired product was eluted from the column
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were evaporated to dryness
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)N1CCNCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.796 g | |
| YIELD: PERCENTYIELD | 84% | |
| YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
